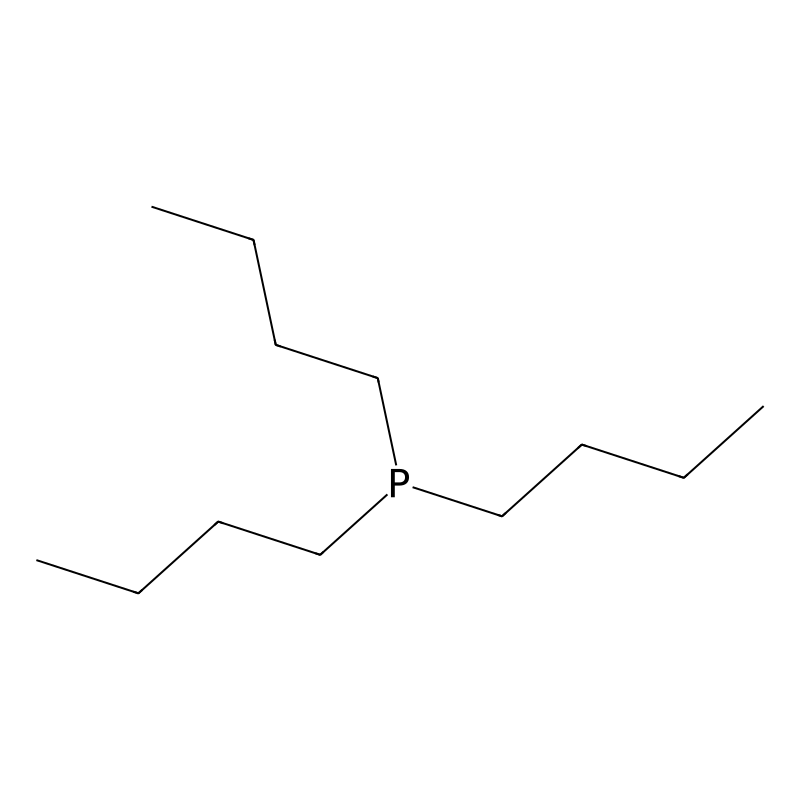Tributylphosphine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Catalyst Modifier:
- Tributylphosphine finds use as a catalyst modifier in the cobalt-catalyzed hydroformylation of alkenes. This process involves the addition of a formyl group (CHO) to an alkene (a hydrocarbon with a carbon-carbon double bond). Tributylphosphine significantly increases the selectivity towards linear aldehydes in the product mixture, compared to branched-chain aldehydes []. This makes it valuable for the targeted synthesis of specific linear aldehydes, which are crucial precursors in various industrial applications.
Ligand in Organometallic Chemistry:
- Due to its lone pair of electrons and the ability to form coordinate bonds with metals, tributylphosphine serves as a ligand in organometallic chemistry. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their reactivity and stability. Tributylphosphine's steric bulk (size and shape) and electronic properties make it a versatile ligand for studying various organometallic reactions and their mechanisms.
Precursor for Functionalized Phosphine Ligands:
- Tributylphosphine acts as a precursor for the synthesis of functionalized phosphine ligands. These modified ligands possess additional functional groups that can further influence the properties of the resulting organometallic complexes. By introducing specific functionalities, researchers can tailor the ligand's electronic properties, steric bulk, and other characteristics to achieve desired reactivity and selectivity in various catalytic processes.
Investigation of Phosphine Reactivity:
- Tributylphosphine is employed in research to explore the reactivity of phosphines themselves. Its well-defined structure and readily available nature make it a suitable model compound for studying various reactions involving phosphines, such as their interactions with other molecules, their susceptibility to oxidation, and their behavior under different reaction conditions.
Material Science Applications:
- Recent research has explored the potential of tributylphosphine in material science applications. For instance, studies have investigated its role in the synthesis of inverse vulcanized polymers. These polymers possess unique properties like high sulfur content, self-healing abilities, and affinity for capturing heavy metals, making them suitable for various potential applications [].
Tributylphosphine is an organophosphorus compound with the chemical formula . It appears as a colorless to yellowish liquid characterized by a strong garlic-like odor. This compound is insoluble in water and can ignite spontaneously upon exposure to air, releasing phosphine gas, which is highly flammable and toxic . As a member of the phosphine family, tributylphosphine is known for its reactivity and versatility in various chemical applications.
- Oxidation: It can be oxidized to tributylphosphine oxide when exposed to oxidizing agents .
- Single-Electron Transfer: In reactions involving methylviologen, tributylphosphine can undergo single-electron transfer, forming a radical cation intermediate .
- Catalytic Reactions: Recent studies indicate that tributylphosphine can act as a catalyst for breaking carbon-fluorine bonds in organic molecules without the need for metal catalysts. This involves oxidative addition and subsequent steps similar to metal-catalyzed processes .
Tributylphosphine exhibits notable biological activity, particularly in the context of toxicity. It can cause significant irritation to mucous membranes and skin upon contact. Inhalation of its decomposition products may lead to severe health risks, including respiratory distress and potential fatality . Additionally, it has been utilized in research contexts to study its effects on biological systems, particularly due to its reactivity with various nucleophiles.
Several methods exist for synthesizing tributylphosphine:
- Reaction of Trichlorophosphine with Dialkylcadmium: This method involves reacting trichlorophosphine with dialkylcadmium in ether at low temperatures (around -20 °C), yielding alkyldichlorophosphines and subsequently tributylphosphine .
- Phosphorus Trichloride Method: Another common synthesis route includes the reaction of phosphorus trichloride with butanol under controlled conditions to produce tributylphosphine .
Tributylphosphine has a wide range of applications:
- Catalyst: It is used as a ligand in palladium-catalyzed coupling reactions, such as the Stille reaction, facilitating the formation of carbon-carbon bonds .
- Reagent: It serves as a promoting reagent in various organic transformations, including ring-opening reactions of aziridines .
- Industrial Uses: Its properties make it suitable for applications in the production of pharmaceuticals and agrochemicals.
Research has explored the interactions of tributylphosphine with various substrates. For instance, studies have shown that it can effectively react with nucleophiles through radical cation mechanisms, influenced by steric and electronic factors of the interacting species . Additionally, its ability to undergo redox cycling indicates potential for further exploration in main-group catalysis .
Tributylphosphine shares similarities with several other organophosphorus compounds. Here are some notable comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Trimethylphosphine | Smaller size; more volatile; used in gas-phase reactions. | |
| Triphenylphosphine | Bulky aromatic groups; used in stabilizing metal complexes. | |
| Diethylphosphinate | Contains an ester functional group; used in organic synthesis. |
Uniqueness of Tributylphosphine:
- The presence of three butyl groups provides greater steric hindrance compared to trimethylphosphine, enhancing its reactivity in certain catalytic processes.
- Unlike triphenylphosphine, which is less reactive due to steric bulk from phenyl groups, tributylphosphine maintains significant reactivity while being more soluble in organic solvents.
Physical Description
Liquid
XLogP3
UNII
GHS Hazard Statements
H226 (16.54%): Flammable liquid and vapor [Warning Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H251 (12.69%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (62.31%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (45.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (70.77%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Irritant;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
Transportation equipment manufacturing
Phosphine, tributyl-: ACTIVE








